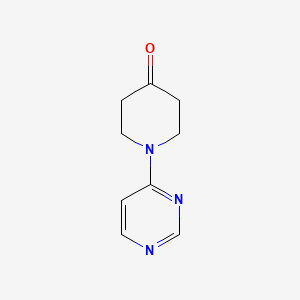
1-(Pyrimidin-4-yl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrimidin-4-yl)piperidin-4-one is a heterocyclic compound that features a piperidine ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyrimidine moieties in its structure makes it a versatile scaffold for drug design and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-4-yl)piperidin-4-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloropyrimidine with piperidin-4-one in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrimidin-4-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1-(Pyrimidin-4-yl)piperidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Pyrimidin-4-yl)piperidin-4-one involves its interaction with specific molecular targets. For example, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also contain a piperidine and pyrimidine moiety and are known for their kinase inhibitory activity.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share structural similarities and are used as multi-targeted kinase inhibitors.
Uniqueness: 1-(Pyrimidin-4-yl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its potential as a versatile scaffold for drug design make it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
1-pyrimidin-4-ylpiperidin-4-one |
InChI |
InChI=1S/C9H11N3O/c13-8-2-5-12(6-3-8)9-1-4-10-7-11-9/h1,4,7H,2-3,5-6H2 |
Clave InChI |
OQPRWPLDOVDIFY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)C2=NC=NC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(3-Fluoro-benzyloxy)-phenyl]-acryloyl chloride](/img/structure/B8647687.png)


![{4-[1-(hydroxyimino)ethyl]phenyl}urea](/img/structure/B8647704.png)




![[2-Methyl-3-(thiophen-2-yl)phenyl]methanol](/img/structure/B8647738.png)

![[6-(1,3-Dioxolan-2-yl)pyridin-2-yl]methanol](/img/structure/B8647753.png)
![3-(2-chloroethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8647764.png)
![1-(3-Chloropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B8647777.png)
![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]isoxazole](/img/structure/B8647784.png)
